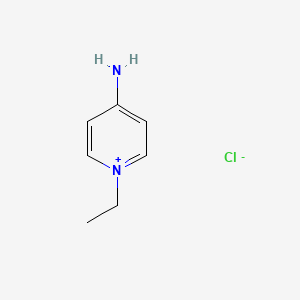
4-(4,4-Dimethyl-1,3-diphenylpenta-1,2-dien-1-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,4-Dimethyl-1,3-diphenylpenta-1,2-dien-1-yl)morpholine is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a morpholine ring attached to a penta-1,2-dien-1-yl group, which is further substituted with dimethyl and diphenyl groups. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Dimethyl-1,3-diphenylpenta-1,2-dien-1-yl)morpholine typically involves the reaction of morpholine with a suitable precursor such as 4,4-dimethyl-1,3-diphenylpenta-1,2-diene. This reaction can be carried out under various conditions, including the use of catalysts and solvents to optimize yield and purity. For example, the reaction may be facilitated by the presence of a Lewis acid catalyst and conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and isolation of the final product. Techniques such as distillation, crystallization, and chromatography may be employed to ensure the purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(4,4-Dimethyl-1,3-diphenylpenta-1,2-dien-1-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions may yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, including halogenated derivatives or other substituted morpholine compounds.
Aplicaciones Científicas De Investigación
4-(4,4-Dimethyl-1,3-diphenylpenta-1,2-dien-1-yl)morpholine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4,4-Dimethyl-1,3-diphenylpenta-1,2-dien-1-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(4,4-Dimethyl-1,3-diphenylpenta-1,2-dien-1-yl)morpholine include:
- 4,4-Dimethyl-1-pentene
- 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one
- N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a morpholine ring with a highly substituted penta-1,2-dien-1-yl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Propiedades
Número CAS |
131319-44-3 |
|---|---|
Fórmula molecular |
C23H27NO |
Peso molecular |
333.5 g/mol |
InChI |
InChI=1S/C23H27NO/c1-23(2,3)21(19-10-6-4-7-11-19)18-22(20-12-8-5-9-13-20)24-14-16-25-17-15-24/h4-13H,14-17H2,1-3H3 |
Clave InChI |
XAEAXSBXXRCDAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=C=C(C1=CC=CC=C1)N2CCOCC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide](/img/structure/B14262667.png)

![Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate](/img/structure/B14262684.png)



![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)
![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)


